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Introduction

AMP-activated protein kinase (AMPK) is a crucial enzyme that acts as a master regulator of

cellular energy homeostasis.[1] It is activated during periods of metabolic stress, such as low

glucose or hypoxia, which lead to an increased AMP/ATP ratio.[1] As a central regulator of both

glucose and lipid metabolism, AMPK has emerged as a significant therapeutic target for

conditions like type 2 diabetes, obesity, and cancer.[1][2] The SAMS peptide, a synthetic

peptide derived from the sequence of acetyl-CoA carboxylase (ACC), serves as a highly

specific and sensitive substrate for AMPK.[3][4] Traditionally, AMPK activity has been measured

using radioactive assays involving [γ-³²P]ATP. However, due to safety concerns, waste disposal

issues, and the need for high-throughput screening (HTS) compatible methods, non-radioactive

assays have become the preferred approach in modern drug discovery and academic

research.

These application notes provide an overview and detailed protocols for performing non-

radioactive SAMS peptide assays to quantify AMPK activity. The described methods are

suitable for researchers, scientists, and drug development professionals engaged in screening

for AMPK modulators or studying its enzymatic function.

Principle of the Assay

The core principle of the SAMS peptide assay involves the enzymatic transfer of a phosphate

group from ATP to a specific serine residue on the SAMS peptide, catalyzed by AMPK. Non-

radioactive methods quantify this phosphorylation event through various detection
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technologies, including luminescence, fluorescence, and antibody-based systems. The

intensity of the generated signal is directly proportional to the amount of phosphorylated SAMS
peptide, and thus to the activity of the AMPK enzyme.

The SAMS peptide sequence is HMRSAMSGLHLVKRR.[3] It is designed for high specificity,

making it a more selective substrate for AMPK than acetyl-CoA carboxylase itself.[4]

AMPK Signaling Pathway
The activity of AMPK is tightly regulated by upstream kinases and cellular energy levels. The

following diagram illustrates the canonical AMPK signaling pathway.

Upstream Signals

Downstream Effects

High AMP/ATP Ratio

AMPK
(Inactive)

 Allosteric
 Activation

AMPK
(Active, p-Thr172)

LKB1

 Phosphorylation
 (Thr172)CaMKK2

 Phosphorylation
 (Thr172)

Increased
Intracellular Ca2+

Fatty Acid Oxidation
(e.g., ACC inhibition)

 Activates

Autophagy

 Activates

Gluconeogenesis

 Inhibits

Protein Synthesis
(e.g., mTORC1 inhibition)

 Inhibits

Lipid Synthesis

 Inhibits

Click to download full resolution via product page

Caption: A diagram of the AMPK signaling pathway.
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Experimental Workflow Overview
The general workflow for a non-radioactive SAMS peptide assay is consistent across different

detection platforms, involving preparation, reaction, and detection stages.

1. Reagent Preparation
(Buffer, ATP, SAMS Peptide, AMPK)

2. Reaction Setup
(Combine reagents, enzyme, and test compounds in a microplate)

3. Kinase Reaction Incubation
(e.g., 30-60 min at 30°C)

4. Signal Detection
(Add detection reagents to stop reaction and generate signal)

5. Data Analysis
(Measure Luminescence/Fluorescence and calculate activity)

Click to download full resolution via product page

Caption: General experimental workflow for a non-radioactive AMPK assay.

Data Presentation
Table 1: SAMS Peptide Properties
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Property Description Reference

Sequence

H-His-Met-Arg-Ser-Ala-Met-

Ser-Gly-Leu-His-Leu-Val-Lys-

Arg-Arg-OH

[3][5]

Molecular Weight ~1779.15 g/mol [3]

CAS Number 125911-68-4 [3][4]

Solubility
Soluble in water (e.g., to 1

mg/mL) and PBS (pH 7.2)
[3][4]

Storage

Store lyophilized peptide

desiccated at -20°C.

Reconstituted solutions should

be aliquoted and stored at

-20°C or -80°C to avoid freeze-

thaw cycles.

[3]

Table 2: Typical Reagent Concentrations for AMPK Kinase Assays
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Reagent
Typical Final
Concentration

Notes Reference

SAMS Peptide 20 - 200 µM

Higher concentrations

may be needed

depending on the Kₘ

of the specific AMPK

isoform.

[6][7]

ATP 35 - 120 µM

Concentration is often

near the Kₘ for ATP to

sensitively detect

inhibitors.

[6]

AMPK Enzyme 0.4 - 9.0 nM (Purified)

The optimal amount

should be determined

empirically to ensure

the reaction is in the

linear range.

[6]

AMP (Activator) 80 - 300 µM

Included in the

reaction buffer to

ensure the enzyme is

in an active state.

[6][7]

MgCl₂ 5 - 12 mM
Essential cofactor for

kinase activity.
[8][9]

Table 3: Comparison of Non-Radioactive Assay Formats
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Assay Format Principle Advantages Disadvantages

Luminescence (e.g.,

ADP-Glo™)

Measures the amount

of ADP produced in

the kinase reaction.

ADP is converted to

ATP, which is then

used by luciferase to

generate light.[10]

High sensitivity, broad

dynamic range,

resistant to

fluorescence

interference.

Multi-step "stop-and-

read" format, potential

for interference from

compounds affecting

luciferase.

Fluorescence (TR-

FRET)

A terbium-labeled anti-

phospho-SAMS

antibody binds to a

fluorescein-labeled

phosphorylated SAMS

peptide, bringing the

two fluorophores into

proximity and allowing

for time-resolved

fluorescence

resonance energy

transfer.[11]

Homogeneous "mix-

and-read" format, high

throughput, ratiometric

detection minimizes

well-to-well variation.

Potential for light

scattering or

fluorescence

interference from test

compounds.

Fluorescence

(Chelation-Enhanced)

Utilizes a SAMS

peptide containing a

fluorogenic Sox

residue. Upon

phosphorylation, the

Sox moiety chelates

Mg²⁺ with the new

phosphate group,

causing a significant

increase in

fluorescence.[11]

Homogeneous, direct

detection of

phosphorylation,

avoids use of

antibodies.

Requires synthesis of

a specialized, non-

natural peptide;

potential for

compound

interference.
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Protocol 1: Luminescence-Based AMPK Activity Assay
(ADP-Glo™ Principle)
This protocol describes a method to measure AMPK activity by quantifying the amount of ADP

produced during the kinase reaction.[10][12]

A. Materials Required

Purified active AMPK enzyme

SAMS Peptide

ATP (Ultra-Pure)

AMP

Kinase Reaction Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

ADP-Glo™ Kinase Assay Kit (or similar, containing ADP-Glo™ Reagent and Kinase

Detection Reagent)

White, opaque 96-well or 384-well plates

Plate-reading luminometer

B. Reagent Preparation

Kinase Reaction Buffer: Prepare a 2X stock of the reaction buffer containing 80 mM Tris pH

7.5, 40 mM MgCl₂, and 0.2 mg/ml BSA.

2X SAMS/AMP Solution: In the 2X Kinase Reaction Buffer, prepare a solution containing

SAMS peptide and AMP at twice the final desired concentration (e.g., 400 µM SAMS
peptide and 400 µM AMP).

2X ATP Solution: Prepare ATP at twice the final desired concentration (e.g., 200 µM) in

nuclease-free water.
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Enzyme Solution: Dilute the AMPK enzyme stock to the desired working concentration (e.g.,

2-10 ng/µL) in 1X Kinase Reaction Buffer just before use.

Detection Reagents: Prepare the ADP-Glo™ Reagent and Kinase Detection Reagent

according to the manufacturer's instructions.

C. Assay Procedure

Reaction Setup: In a white, opaque 96-well plate, add the following to each well:

12.5 µL of 2X SAMS/AMP Solution.

5 µL of test compound (or vehicle control).

2.5 µL of diluted AMPK enzyme.

Initiate Reaction: Start the kinase reaction by adding 5 µL of 2X ATP Solution to each well for

a final reaction volume of 25 µL. Mix the plate gently.

Incubation: Incubate the plate at 30°C for 60 minutes. The optimal time should be

determined to ensure the reaction remains in the linear range.

Stop Reaction and Deplete ATP: Add 25 µL of ADP-Glo™ Reagent to each well. Mix and

incubate at room temperature for 40 minutes.[10] This step terminates the kinase reaction

and eliminates any remaining ATP.

Convert ADP to ATP and Detect: Add 50 µL of Kinase Detection Reagent to each well. Mix

and incubate at room temperature for 30-60 minutes to convert ADP to ATP and generate a

luminescent signal.[10]

Measure Luminescence: Read the luminescence of each well using a plate-reading

luminometer. The signal is proportional to the ADP generated and thus to AMPK activity.

Protocol 2: Time-Resolved FRET (TR-FRET) AMPK
Activity Assay
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This protocol provides a homogeneous method for measuring AMPK activity using a phospho-

specific antibody.[11]

A. Materials Required

Purified active AMPK enzyme

Fluorescein-labeled SAMS Peptide (F-SAMS)

Terbium-labeled anti-phospho-SAMS antibody (Tb-pSAMS Ab)

ATP

Kinase Reaction Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT,

0.01% Brij-35)

Stop/Detection Buffer (Kinase buffer containing EDTA to chelate Mg²⁺ and stop the reaction)

Low-volume, black 384-well plates

TR-FRET compatible plate reader

B. Reagent Preparation

Enzyme/Peptide Mix: Prepare a 2X solution in Kinase Reaction Buffer containing F-SAMS
peptide and AMPK enzyme at twice their final desired concentrations.

ATP/Compound Mix: Prepare a 2X solution in Kinase Reaction Buffer containing ATP and the

test compound (or vehicle) at twice their final concentrations.

Detection Mix: Prepare a solution in Stop/Detection Buffer containing the Tb-pSAMS Ab at its

final working concentration.

C. Assay Procedure

Reaction Setup: Add 5 µL of the Enzyme/Peptide Mix to the wells of a 384-well plate.
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Initiate Reaction: Add 5 µL of the ATP/Compound Mix to each well to start the reaction (final

volume 10 µL). Mix gently.

Incubation: Incubate the plate at room temperature or 30°C for 60-90 minutes. Protect from

light.

Stop and Detect: Add 10 µL of the Detection Mix to each well. Mix gently.

Incubation: Incubate for at least 60 minutes at room temperature to allow for antibody

binding. Protect from light.

Measure TR-FRET: Read the plate on a TR-FRET enabled reader, measuring emission at

two wavelengths (e.g., 520 nm for the acceptor/fluorescein and 490 nm for the

donor/terbium). The ratio of the acceptor to donor emission is proportional to the level of

SAMS peptide phosphorylation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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